2-Ethyl-5-propyl-2,3-dihydrobenzofuran-3-amine
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Overview
Description
2-Ethyl-5-propyl-2,3-dihydrobenzofuran-3-amine is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are commonly found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-propyl-2,3-dihydrobenzofuran-3-amine typically involves multiple steps:
Formation of the Benzofuran Core: The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through methods such as the Friedel-Crafts acylation followed by cyclization.
Introduction of Substituents: The ethyl and propyl groups are introduced through alkylation reactions. Common reagents for these steps include alkyl halides and strong bases like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and propyl side chains, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzofuran ring or the amine group, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents can be employed under controlled conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-propyl-2,3-dihydrobenzofuran-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran core can engage in π-π interactions, while the amine group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Ethylbenzofuran: Lacks the propyl and amine groups, resulting in different chemical properties and biological activities.
5-Propylbenzofuran: Similar to the target compound but without the ethyl and amine groups.
2,3-Dihydrobenzofuran: The parent compound without any substituents.
Uniqueness
2-Ethyl-5-propyl-2,3-dihydrobenzofuran-3-amine is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and propyl groups, along with the amine functionality, provides a distinct profile that can be exploited in various scientific and industrial applications.
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-ethyl-5-propyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C13H19NO/c1-3-5-9-6-7-12-10(8-9)13(14)11(4-2)15-12/h6-8,11,13H,3-5,14H2,1-2H3 |
InChI Key |
LLUNBMQQBLQCGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)OC(C2N)CC |
Origin of Product |
United States |
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